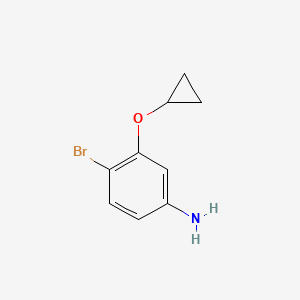

4-Bromo-3-cyclopropoxyaniline

Description

Contextualization within Halogenated Aniline (B41778) Derivatives and Cyclopropyl (B3062369) Ethers

4-Bromo-3-cyclopropoxyaniline belongs to two significant classes of organic compounds: halogenated anilines and cyclopropyl ethers. Halogenated anilines are aniline derivatives where one or more hydrogen atoms on the aromatic ring have been replaced by a halogen. researchgate.netchemicalbook.com These compounds are of great importance in synthetic organic chemistry, serving as versatile building blocks for more complex molecules. nih.gov The presence and position of the halogen atom can significantly influence the reactivity of the aromatic ring and the amino group. chemicalbook.com

Cyclopropyl ethers are characterized by a cyclopropyl group attached to an oxygen atom, which is in turn bonded to another organic substituent. The cyclopropyl group, a three-membered carbon ring, is known for its unique electronic properties and steric profile, which can impart desirable characteristics to a molecule, such as metabolic stability. acs.org The combination of a halogenated aniline scaffold with a cyclopropyl ether moiety in this compound results in a molecule with a distinct set of properties and potential applications.

Historical Perspective of Related Aryl Halides and Cyclopropyl Moieties in Organic Synthesis

The development of synthetic methodologies involving aryl halides and cyclopropyl groups has been pivotal in the advancement of organic chemistry. Aryl halides, initially considered somewhat inert, became highly valuable substrates with the advent of transition metal-catalyzed cross-coupling reactions. fiveable.me Historically, the direct halogenation of aromatic compounds, including anilines and phenols, was a common method for their preparation. nih.govwikipedia.org However, these reactions often faced challenges with regioselectivity, especially in electron-rich systems. nih.gov The discovery and development of reactions like the Suzuki and Heck couplings have revolutionized the use of aryl halides, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. fiveable.me

The cyclopropyl group has also been a subject of continuous interest in organic synthesis. Initially, the strain associated with the three-membered ring was a primary focus of study. Over time, chemists have developed numerous methods for the synthesis of cyclopropyl-containing molecules and have harnessed their unique reactivity. researchgate.net The introduction of cyclopropyl groups into molecules is often pursued to enhance metabolic stability or to fine-tune electronic and conformational properties. acs.org

Structural Significance and Synthetic Utility of the this compound Scaffold

The scaffold of this compound presents a valuable combination of functional groups for synthetic chemists. The bromine atom at the 4-position serves as a versatile handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. chemicalbook.com This allows for the introduction of various substituents at this position, enabling the synthesis of a diverse range of derivatives.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

4-bromo-3-cyclopropyloxyaniline |

InChI |

InChI=1S/C9H10BrNO/c10-8-4-1-6(11)5-9(8)12-7-2-3-7/h1,4-5,7H,2-3,11H2 |

InChI Key |

CSLAGAMIYSSKNV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=CC(=C2)N)Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Bromo 3 Cyclopropoxyaniline and Analogues

Strategies for Introducing the Bromine Substituent on the Aniline (B41778) Ring

The introduction of a bromine atom onto the aniline ring, particularly in the presence of other directing groups like an amino and a cyclopropoxy moiety, requires careful selection of brominating agents and reaction conditions to achieve the desired regioselectivity.

Electrophilic Aromatic Bromination Approaches

Electrophilic aromatic substitution (EAS) is a fundamental method for the halogenation of aromatic rings. fiveable.melibretexts.org The amino group of aniline is a powerful activating group, directing electrophiles to the ortho and para positions. However, its high reactivity often leads to polybromination and oxidation side reactions. Direct bromination of 3-cyclopropoxyaniline (B7880776) would likely yield a mixture of products, including di- and tri-brominated species, due to the combined activating effects of the amino and cyclopropoxy groups.

To achieve selective monobromination at the C4 position, a common strategy involves moderating the reactivity of the amino group by converting it into an amide, such as an acetanilide. doubtnut.com This N-acetylation serves two primary purposes: it reduces the activating strength of the nitrogen, preventing over-bromination, and its steric bulk can disfavor substitution at the ortho positions.

In the case of a precursor like N-(3-cyclopropoxyphenyl)acetamide, the acetyl group (-NHCOCH₃) and the cyclopropoxy group (-O-c-Pr) are both ortho, para-directors. The position para to the strongly activating acetamido group is C6, and the ortho positions are C2 and C4. The cyclopropoxy group directs to its ortho positions (C2 and C4) and its para position (C6). The convergence of these directing effects strongly favors substitution at the C4 and C6 positions. The desired 4-bromo isomer is often the major product, which can be isolated and subsequently hydrolyzed under acidic or basic conditions to remove the acetyl protecting group and yield 4-bromo-3-cyclopropoxyaniline.

Various brominating agents can be employed for this transformation, each offering different levels of reactivity and selectivity.

| Brominating Agent | Typical Conditions | Key Characteristics |

|---|---|---|

| Molecular Bromine (Br₂) | Acetic acid, room temperature | Highly reactive; often requires a protecting group on the aniline to prevent polysubstitution. doubtnut.com |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) or DMF, often with a catalyst | Milder and more selective source of electrophilic bromine; reduces HBr byproduct formation. nih.govresearchgate.net |

| Tetrabutylammonium tribromide (TBATB) | CH₂Cl₂ or THF, often at low temperatures | A solid, stable source of bromine that can offer high selectivity, but is more expensive. google.com |

| Copper(II) Bromide (CuBr₂) | Acetonitrile, reflux | Can provide high para-selectivity for anilines, sometimes without the need for N-protection. google.com |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgwikiwand.com The strategy relies on the use of a directed metalation group (DMG) which coordinates to an organolithium base (typically n-BuLi or s-BuLi), directing deprotonation to an adjacent ortho position. organic-chemistry.orgbaranlab.org The resulting aryllithium intermediate is then quenched with an electrophile, in this case, a bromine source.

For the synthesis of this compound, this strategy could be applied to a precursor such as N-pivaloyl-3-cyclopropoxyaniline. In this molecule, both the pivaloyl-protected amine and the cyclopropoxy group can function as DMGs.

Coordination: The organolithium reagent coordinates with the Lewis basic oxygen or nitrogen atoms of the DMGs.

Deprotonation: The base removes a proton from the most acidic ortho position. The cyclopropoxy group directs lithiation to the C2 and C4 positions, while the protected amino group directs to the C2 and C6 positions. The cumulative effect can favor lithiation at the C4 position.

Electrophilic Quench: The resulting aryllithium species at C4 is treated with an electrophilic bromine source, such as 1,2-dibromoethane or hexabromoethane, to introduce the bromine atom.

Deprotection: The pivaloyl group is subsequently removed to reveal the free amine.

This method offers excellent regiocontrol that is often complementary to electrophilic substitution patterns.

| Component | Examples | Function |

|---|---|---|

| Directed Metalation Group (DMG) | -OCONR₂, -NHCOR, -OMe, -O-c-Pr | Coordinates with organolithium base to direct deprotonation. organic-chemistry.orguwindsor.ca |

| Organolithium Base | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi) | Strong base for deprotonation of the aromatic C-H bond. uwindsor.ca |

| Bromine Electrophile | Br₂, CBr₄, 1,2-dibromoethane | Source of bromine to quench the aryllithium intermediate. |

Palladium-Catalyzed Aryl Bromination

Modern synthetic methods include palladium-catalyzed C-H activation for the direct bromination of aromatic rings. These reactions also typically employ a directing group to guide the palladium catalyst to a specific C-H bond, ensuring high regioselectivity. While many methods focus on ortho-C-H functionalization, systems have been developed for meta-selective reactions as well. nih.gov

For the synthesis of this compound, a hypothetical pathway could involve a removable directing group installed on the aniline nitrogen. The catalytic cycle would generally proceed as follows:

C-H Activation: The directing group coordinates to the Pd(II) catalyst, forming a palladacycle intermediate via cleavage of the C4-H bond. This step is often the rate-determining one.

Oxidative Addition: The palladacycle reacts with a bromine source, such as N-bromophthalimide (NBP), via oxidative addition to form a Pd(IV) intermediate. nih.gov

Reductive Elimination: The Pd(IV) species undergoes reductive elimination to form the C-Br bond, releasing the brominated product and regenerating the Pd(II) catalyst.

This approach offers the potential for high selectivity under relatively mild conditions, avoiding the use of strong organometallic bases.

Approaches for the Cyclopropoxy Moiety Introduction

The formation of the aryl cyclopropyl (B3062369) ether bond is another key aspect of the synthesis. This can be achieved through several classic and modern etherification strategies.

Etherification Reactions Involving Cyclopropanol Derivatives

This approach involves forming the C-O ether bond by reacting a phenolic precursor with a cyclopropyl electrophile or by coupling the phenol with cyclopropanol itself. The starting material would typically be a pre-functionalized phenol, such as 4-bromo-3-aminophenol.

Williamson Ether Synthesis: This classical method involves the deprotonation of the phenol with a base (e.g., K₂CO₃, NaH) to form a phenoxide, which then acts as a nucleophile. This phenoxide displaces a leaving group from a cyclopropyl derivative, such as cyclopropyl bromide or cyclopropyl tosylate, via an Sₙ2 reaction to form the ether.

Mitsunobu Reaction: This reaction allows for the formation of the ether bond under milder, neutral conditions. It couples an alcohol (cyclopropanol) with a nucleophile (4-bromo-3-aminophenol) using a mixture of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). organic-chemistry.org

Nucleophilic Aromatic Substitution (SₙAr) for Cyclopropoxylation

Nucleophilic aromatic substitution (SₙAr) is a powerful pathway for forming aryl ethers, particularly on electron-deficient aromatic rings. wikipedia.org The reaction requires a substrate with a good leaving group (e.g., F, Cl, NO₂) and at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. nih.gov

To synthesize this compound via this route, one could start with a substrate like 4-bromo-1-fluoro-2-nitrobenzene.

Nucleophilic Attack: Sodium or potassium cyclopropoxide, generated by reacting cyclopropanol with a strong base like sodium hydride (NaH), acts as the nucleophile. It attacks the carbon atom bearing the fluorine, which is activated by the ortho-nitro group.

Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex, where the negative charge is delocalized onto the nitro group. wikipedia.org

Elimination of Leaving Group: The complex collapses, expelling the fluoride leaving group and restoring the aromaticity of the ring, yielding 4-bromo-1-cyclopropoxy-2-nitrobenzene.

Reduction: The final step is the reduction of the nitro group to an amine (e.g., using H₂/Pd-C, SnCl₂, or Fe/HCl) to afford the target molecule, this compound.

While this pathway involves multiple steps, it is highly effective for assembling sterically hindered or electronically complex aromatic compounds. nih.gov

Cyclopropylation Reactions in Aryl Ether Synthesis

The formation of the cyclopropyl aryl ether linkage is a critical step in the synthesis of this compound and its analogues. A prominent and effective method for this transformation is the Chan-Lam cyclopropylation reaction. nih.govnih.gov This copper-catalyzed cross-coupling reaction typically employs a cyclopropylboronic acid or its trifluoroborate salt as the cyclopropyl source and couples it with a phenolic substrate. nih.govnih.gov

The reaction is generally catalyzed by a simple copper(II) precatalyst, such as copper(II) acetate (Cu(OAc)₂), in the presence of a ligand, often 1,10-phenanthroline. nih.gov An oxygen atmosphere is typically employed as the terminal oxidant. nih.govnih.gov This methodology is valued for its operational simplicity and its tolerance of a wide array of functional groups on the phenol, including halides, ethers, esters, and even nitro groups, which is particularly relevant for the synthesis of precursors to aniline derivatives. nih.gov

The general scheme for the Chan-Lam O-cyclopropylation of a phenol is as follows:

A representative scheme of the Chan-Lam O-cyclopropylation of phenols.

A representative scheme of the Chan-Lam O-cyclopropylation of phenols.Research has demonstrated the successful cyclopropylation of various substituted phenols, providing a strong basis for its application in the synthesis of this compound precursors. For instance, the reaction has been successfully applied to phenols with diverse electronic properties and substitution patterns, yielding the desired cyclopropyl aryl ethers in moderate to high yields. nih.gov

Formation of the Aniline Functional Group

The introduction of the aniline functional group is a pivotal step in the synthesis of the target compound. The most common and well-established method for this transformation is the reduction of a corresponding nitroaromatic precursor.

Reduction of Nitro Precursors

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. nih.gov A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule and the desired reaction conditions.

Commonly used methods for the reduction of nitroarenes to anilines include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). It is often a very efficient and clean method. nih.gov

Metal/Acid Systems: A classic and widely used method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid. researchgate.netacs.org The Béchamp reduction, which uses iron and a weak acid, has been a historically significant industrial process for aniline production. acs.org

Other Reducing Agents: Other reagents such as sodium dithionite (Na₂S₂O₄), tin(II) chloride (SnCl₂), and hydrazine (N₂H₄) in the presence of a catalyst can also be effective for this transformation. organic-chemistry.org

For the synthesis of this compound, a plausible precursor would be 1-bromo-2-cyclopropoxy-4-nitrobenzene. The reduction of this intermediate would yield the desired aniline. The choice of reducing agent would need to be compatible with the bromo and cyclopropoxy functionalities. Metal/acid systems or certain catalytic hydrogenation conditions are generally tolerant of these groups. researchgate.net

Direct Amination Methodologies

While the reduction of nitro precursors is the most common route, direct amination methodologies, such as the Buchwald-Hartwig amination, could theoretically be considered. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. However, for the synthesis of a primary aniline like this compound, this would require a suitable ammonia (B1221849) equivalent, which can be challenging. Therefore, the reduction of a nitro group is generally the more practical and widely employed strategy for this type of target molecule.

Multistep Synthetic Sequences to this compound

A logical and efficient multistep synthetic sequence for the preparation of this compound can be devised by combining the key reactions of cyclopropylation and nitro group reduction. A plausible retrosynthetic analysis suggests that the target molecule can be obtained from a suitably substituted nitrophenol.

A likely forward synthetic pathway would commence with a commercially available or readily synthesized brominated and nitrated phenol. A potential starting material is 2-bromo-5-nitrophenol .

Step 1: O-Cyclopropylation

The first step would involve the O-cyclopropylation of 2-bromo-5-nitrophenol. The Chan-Lam cyclopropylation conditions, as described in section 2.2.3, would be well-suited for this transformation. The reaction would be carried out using a copper catalyst, a ligand, and a cyclopropylboronic acid derivative in the presence of an oxidant. The nitro and bromo groups are generally compatible with these reaction conditions. nih.gov This step would yield the intermediate, 1-bromo-2-cyclopropoxy-4-nitrobenzene .

Step 2: Reduction of the Nitro Group

The second and final step would be the reduction of the nitro group of 1-bromo-2-cyclopropoxy-4-nitrobenzene to the corresponding amine. As discussed in section 2.3.1, a variety of reducing agents could be employed. A common and effective method would be the use of a metal such as iron or tin in the presence of an acid. researchgate.netacs.org This reduction would afford the final product, This compound .

A plausible multi-step synthesis of this compound.

A plausible multi-step synthesis of this compound.Optimization of Reaction Conditions and Yields in the Synthesis of Substituted Anilines

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product in any multi-step synthesis. For the synthesis of this compound, key parameters for optimization would be considered in both the cyclopropylation and the nitro reduction steps.

For the Chan-Lam O-cyclopropylation , factors that can be optimized include:

Catalyst and Ligand Loading: The molar percentage of the copper catalyst and the ligand can be varied to find the optimal balance between reaction rate and cost-effectiveness.

Solvent: The choice of solvent can significantly impact the reaction efficiency.

Temperature and Reaction Time: Adjusting the temperature and monitoring the reaction progress over time can help to ensure complete conversion and minimize side reactions.

Base: The type and amount of base used can also influence the reaction outcome.

For the reduction of the nitro group , optimization can be achieved by:

Choice of Reducing Agent: As discussed previously, the selection of the most appropriate reducing agent is critical, especially to ensure the preservation of the bromo and cyclopropoxy groups.

Reaction Temperature: Controlling the temperature is important as many nitro reductions are exothermic.

Acid Concentration: In metal/acid reduction systems, the concentration of the acid can affect the reaction rate and selectivity.

Work-up Procedure: The purification of the final aniline product is important to remove any remaining starting material or byproducts.

By systematically varying these parameters, it is possible to develop a robust and high-yielding synthesis of this compound and other substituted anilines.

Stereoselective Synthesis and Chiral Resolution Techniques for Cyclopropoxy Analogues

While this compound itself is not chiral, the introduction of a chiral center is possible in analogues, for example, by substitution on the cyclopropyl ring. The synthesis of such chiral cyclopropoxy analogues in an enantiomerically pure form would require either stereoselective synthesis or chiral resolution.

Stereoselective Synthesis

Enantioselective methods for the formation of cyclopropyl ethers are an area of active research. One approach involves the diastereoselective formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. mdpi.comnih.gov This method utilizes a chiral center on a cyclopropane (B1198618) precursor to direct the configuration of newly formed stereocenters. mdpi.com Another strategy could involve the asymmetric cyclopropanation of an appropriate alkene precursor, although this is more commonly applied to the formation of carbon-carbon bonds. acs.org

Chiral Resolution

For cases where a racemic mixture of a chiral cyclopropoxy analogue is synthesized, chiral resolution can be employed to separate the enantiomers. wikipedia.org Common methods for chiral resolution include:

Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for the analytical and preparative separation of enantiomers. mdpi.com

The development of stereoselective synthetic routes or efficient chiral resolution protocols is essential for the preparation of enantiomerically pure cyclopropoxy aniline analogues for applications where stereochemistry is critical.

Chemical Reactivity and Derivatization Studies of 4 Bromo 3 Cyclopropoxyaniline

Transformations Involving the Aryl Bromide Moiety

The carbon-bromine bond is the most reactive site for transformations designed to build molecular complexity from the 4-Bromo-3-cyclopropoxyaniline core.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C-4 position of the aniline (B41778) ring. The presence of the electron-donating amine and cyclopropoxy groups can influence the efficiency of the initial oxidative addition step to the palladium(0) catalyst.

The Suzuki-Miyaura reaction is a widely used method for creating aryl-aryl bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester. nih.gov This reaction is catalyzed by a palladium complex in the presence of a base. For a substrate like this compound, the unprotected primary amine does not typically inhibit the reaction and can participate directly. Research on closely related unprotected ortho-bromoanilines and 4-bromoaniline (B143363) has shown that these couplings proceed in good to excellent yields. nih.govresearchgate.net The reaction is tolerant of a wide variety of functional groups on the boronic acid partner, including both electron-rich and electron-poor aromatic and heteroaromatic systems. nih.gov

A typical catalytic system involves a palladium source, such as Pd(OAc)₂, and a suitable ligand, although some protocols for bromoanilines have proven effective even without a ligand. researchgate.net The choice of base and solvent is crucial for reaction efficiency.

Table 1: Examples of Suzuki-Miyaura Coupling with Substituted Bromoanilines

| Aryl Bromide | Boronic Acid | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ / DMF/H₂O | 95% | researchgate.net |

| 4-Bromoaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ / DMF/H₂O | 96% | researchgate.net |

| 2-Bromoaniline | 4-(Trifluoromethyl)phenylboronic acid pinacol (B44631) ester | CataXCium A Pd G3 | K₃PO₄ / Toluene/H₂O | 97% | nih.gov |

| 2-Bromo-4-fluoroaniline | 3-Methoxyphenylboronic acid pinacol ester | CataXCium A Pd G3 | K₃PO₄ / Toluene/H₂O | 85% | nih.gov |

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This palladium-catalyzed reaction would allow for the introduction of a vinyl group at the C-4 position of this compound.

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is co-catalyzed by palladium and copper complexes and requires a base, often an amine like triethylamine (B128534) or diisopropylamine, which can also serve as the solvent. organic-chemistry.orgbeilstein-journals.org The reaction is generally carried out under mild conditions, often at room temperature. beilstein-journals.org Studies on analogous systems, such as 2-amino-3-bromopyridines, demonstrate that the amino group is well-tolerated and that a variety of terminal alkynes, including those with aryl, alkyl, and silyl (B83357) substituents, can be coupled successfully to yield the corresponding alkynyl-substituted anilines. scirp.org

Table 2: Examples of Sonogashira Coupling with Analogous Bromo-Aromatic Amines

| Aryl Bromide | Alkyne | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 96% | scirp.org |

| 2-Amino-3-bromo-5-methylpyridine | Ethynyltrimethylsilane | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 88% | scirp.org |

| 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 85% | scirp.org |

| 4-Bromo-3,5-dimethyl-6-phenyl-6H-1,2-oxazine | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | Et₃N / Toluene | 82% | beilstein-journals.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction would involve the C-Br bond of this compound reacting with a primary or secondary amine to form a di- or tri-substituted aniline derivative. The reaction's success heavily relies on the use of specialized, bulky, and electron-rich phosphine (B1218219) ligands that facilitate the catalytic cycle. youtube.com A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine coupling partner. libretexts.orgnih.gov The reaction is highly versatile, allowing for the coupling of a wide range of amines, including anilines, alkylamines, and N-heterocycles, with aryl bromides. nih.gov

Table 3: Examples of Buchwald-Hartwig Amination with Bromobenzene and Various Amines

| Aryl Bromide | Amine | Catalyst/Ligand | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Bromobenzene | Carbazole | Pd₂(dba)₃ / TrixiePhos | t-BuOLi / Toluene | 97% | nih.gov |

| Bromobenzene | Diphenylamine | Pd₂(dba)₃ / XPhos | NaOtBu / Toluene | 96% | nih.gov |

| Bromobenzene | Phenoxazine | Pd₂(dba)₃ / XPhos | NaOtBu / Toluene | >99% | nih.gov |

| Bromobenzene | Morpholine | Pd(OAc)₂ / P(t-Bu)₃ | NaOtBu / Toluene | 99% | organic-chemistry.org |

Direct nucleophilic aromatic substitution (SNAr) of the bromide in this compound is generally not a feasible pathway. SNAr reactions require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group (the bromide). These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex. In this compound, the ring is substituted with electron-donating groups (the amine and cyclopropoxy groups), which destabilize the key intermediate, thus inhibiting the SNAr mechanism.

The formation of a Grignard reagent by reacting this compound with magnesium metal is complicated by the presence of the acidic primary amine (-NH₂) group. libretexts.org Grignard reagents are extremely strong bases and will be instantly quenched by the proton from the amine group, preventing the desired organomagnesium reagent from forming and instead producing the corresponding deprotonated aniline. masterorganicchemistry.com

To successfully form the Grignard reagent, the amine group must first be protected. This can be achieved by converting it to a non-acidic derivative, such as a bis(trimethylsilyl)amine. Following protection, the reaction with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether would proceed to form the desired Grignard reagent. wikipedia.org This reagent could then be used in subsequent reactions with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce a wide range of substituents. An alternative approach is the use of a halogen-magnesium exchange reaction with a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl), which can sometimes tolerate more sensitive functional groups. wikipedia.org

Cross-Coupling Reactions

Reactions at the Aniline Nitrogen

The reactivity of the aniline nitrogen in this compound is characteristic of an aromatic amine, with its nucleophilicity being modulated by the electronic effects of the ring substituents. The amino group can readily participate in a variety of chemical transformations, making it a versatile handle for molecular elaboration.

Acylation and Sulfonylation Reactions

The aniline nitrogen of this compound is expected to undergo facile acylation and sulfonylation reactions when treated with appropriate acylating or sulfonylating agents. These reactions are fundamental in organic synthesis, often employed to protect the amino group or to introduce functional moieties that can influence the biological activity of the resulting molecule.

Acylation is typically achieved using acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. For instance, the reaction with acetyl chloride would yield the corresponding acetamide. Similarly, sulfonylation with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, would furnish the corresponding sulfonamide. While specific examples for this compound are not extensively documented in public literature, these transformations are standard for substituted anilines.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reaction | Reagent | Product |

|---|---|---|

| Acylation | Acetyl chloride | N-(4-bromo-3-cyclopropoxyphenyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(4-bromo-3-cyclopropoxyphenyl)-4-methylbenzenesulfonamide |

Alkylation and Arylation of the Amine

N-alkylation and N-arylation of this compound introduce alkyl or aryl groups directly onto the nitrogen atom. These reactions can be more challenging to control than acylation, as over-alkylation to form tertiary amines can be a competing process. Alkylation is typically performed using alkyl halides, while arylation can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

The specific conditions for these reactions would need to be optimized to achieve mono-substitution, considering the steric hindrance imposed by the adjacent cyclopropoxy group.

Table 2: Potential Alkylation and Arylation Products

| Reaction | Reagent Example | Product Example |

|---|---|---|

| N-Alkylation | Methyl iodide | 4-Bromo-3-cyclopropoxy-N-methylaniline |

| N-Arylation | Phenylboronic acid (Buchwald-Hartwig) | 4-Bromo-3-cyclopropoxy-N-phenylaniline |

Formation of Imine and Diazo Derivatives

The primary amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically catalyzed by an acid and involves the removal of water. The formation of imines is a reversible process.

Furthermore, the aniline can be converted into a diazonium salt upon treatment with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. Diazonium salts are highly versatile intermediates that can undergo a wide range of transformations, including Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, allowing for the introduction of a variety of functional groups in place of the amino group. For instance, a Sandmeyer reaction could be used to replace the amino group with another halide or a cyano group.

Reactivity of the Cyclopropoxy Group

The cyclopropoxy group is a key structural feature of this compound. Its reactivity is primarily associated with the strained three-membered ring and the stability of the ether linkage.

Ring-Opening Reactions of the Cyclopropane (B1198618)

The cyclopropane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions. These reactions can be initiated by electrophiles, nucleophiles, or radicals, and often proceed with the relief of this strain. For instance, treatment with strong acids or catalytic hydrogenation can lead to the cleavage of a carbon-carbon bond in the cyclopropane ring. The regioselectivity of the ring-opening would be influenced by the electronic nature of the substituents on the aromatic ring.

Tandem and Cascade Reactions Incorporating this compound

Following a comprehensive review of available scientific literature, no specific research detailing the direct participation of this compound in tandem or cascade reactions has been identified. Tandem reactions, also known as domino or cascade reactions, are a sequence of intramolecular or intermolecular transformations that occur consecutively in a single pot, offering a highly efficient approach to complex molecule synthesis by minimizing purification steps and solvent usage.

While the core structure of this compound, featuring a halogenated aniline, suggests its potential as a versatile building block in such complex transformations, published studies explicitly demonstrating this application are not currently available. The reactivity of similar bromo-aniline derivatives in palladium-catalyzed cross-coupling reactions and cascade cyclizations to form heterocyclic systems like indoles and quinolines is well-documented. orgsyn.orgbeilstein-journals.orgnih.govnih.govmdpi.com These precedents suggest that this compound could, in principle, undergo analogous transformations. However, without specific experimental data, any discussion of its role in tandem or cascade reactions would be speculative and fall outside the scope of this evidence-based article.

Future research may yet explore the utility of this compound in this context, potentially leading to novel synthetic routes for complex nitrogen-containing molecules.

Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Cyclopropoxyaniline

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of medium- to large-sized molecules, offering a balance between accuracy and computational cost. For 4-bromo-3-cyclopropoxyaniline, DFT calculations, likely employing a functional such as B3LYP or ωB97X-D with a basis set like 6-311+G(d,p), would be essential for optimizing the molecular geometry and calculating electronic properties. rsc.orgresearchgate.net The inclusion of dispersion corrections (as in the ωB97X-D functional) is important for accurately modeling systems containing non-covalent interactions and halogen atoms. nih.govnih.gov

DFT calculations can predict key geometric parameters. The C-N bond of the aniline (B41778) moiety is expected to have a length reflective of partial double bond character due to the delocalization of the nitrogen lone pair into the aromatic ring. afit.edu The bromine atom and the cyclopropoxy group introduce significant electronic and steric effects, influencing bond lengths and angles throughout the benzene (B151609) ring. For instance, the C-Br bond length and the orientation of the cyclopropyl (B3062369) group relative to the phenyl ring are critical parameters that can be precisely calculated.

Illustrative Data Table: Predicted Geometric Parameters of this compound

| Parameter | Predicted Value | Description |

| C-N Bond Length | ~1.39 Å | Shorter than a typical C-N single bond, indicating electron delocalization. |

| C-Br Bond Length | ~1.90 Å | Typical for a bromine atom attached to an aromatic carbon. |

| C-O-C Angle (cyclopropoxy) | ~118° | The angle between the phenyl carbon, the ether oxygen, and the cyclopropyl carbon. |

| N-H Bond Length | ~1.01 Å | Standard length for an amino group. |

| Dihedral Angle (C-C-O-C) | Variable | Defines the orientation of the cyclopropoxy group relative to the ring, crucial for conformational analysis. |

Note: These values are illustrative and would be precisely determined through specific DFT calculations.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a detailed picture of the electron distribution within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that govern chemical reactivity. youtube.com

For this compound, the HOMO is expected to be a π-orbital primarily localized on the aniline ring, with significant contributions from the nitrogen lone pair and the cyclopropoxy group's oxygen atom. umn.edutugraz.at These electron-donating groups increase the energy of the HOMO, making the molecule susceptible to electrophilic attack. The LUMO is likely to be a π* anti-bonding orbital distributed over the aromatic ring, with potential contributions from the bromine atom's σ* orbital. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and electronic excitation properties. youtube.com

Illustrative Data Table: Frontier Orbital Properties of this compound

| Orbital | Predicted Energy (eV) | Description and Primary Localization |

| HOMO | ~ -5.5 eV | Primarily π-orbital on the benzene ring, with high density on the nitrogen and oxygen atoms. |

| LUMO | ~ -0.8 eV | Primarily π*-antibonding orbital distributed across the aromatic system. |

| HOMO-LUMO Gap | ~ 4.7 eV | Indicates moderate chemical reactivity and stability. |

Note: These energy values are hypothetical and serve as examples of typical results from MO analysis.

Conformational Analysis and Molecular Dynamics Simulations

The presence of the flexible cyclopropoxy group necessitates a thorough conformational analysis. The orientation of the cyclopropyl ring relative to the plane of the benzene ring can significantly impact the molecule's steric and electronic properties.

Conformational analysis, typically performed by systematically rotating the C(ring)-O bond and calculating the potential energy at each step using DFT, can identify the most stable conformers. The cyclopropane (B1198618) ring itself has a rigid triangular structure with significant angle and torsional strain. dalalinstitute.compressbooks.pub When attached to the aniline ring via an oxygen atom, the primary conformational freedom lies in the rotation around the Ar-O bond. The lowest energy conformation will likely seek to minimize steric hindrance between the cyclopropyl hydrogens and the adjacent amino group or bromine atom.

Molecular dynamics (MD) simulations could further explore the dynamic behavior of this compound in solution. By simulating the molecule's movement over time, MD can reveal the accessibility of different conformations, the flexibility of the cyclopropoxy group, and the nature of solvent interactions, providing a more complete picture than static calculations alone.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally.

Transition State Analysis of Key Synthetic Steps

A key reaction involving this compound is likely to be electrophilic aromatic substitution, given the activating nature of the amino and cyclopropoxy groups. byjus.com Computational modeling can be used to analyze the transition states of reactions such as nitration, halogenation, or acylation. By calculating the activation energies for attack at the different available positions on the ring (ortho and para to the activating groups), the most probable reaction pathway can be determined. nih.gov

For example, in a bromination reaction, a computational model would calculate the structure and energy of the Wheland intermediate (the sigma complex) for bromine addition at each potential site. rsc.org The transition state leading to this intermediate would be located and its energy calculated. The pathway with the lowest activation energy barrier would be the kinetically favored one. nih.gov

Computational Prediction of Regioselectivity and Stereoselectivity

The regioselectivity of electrophilic substitution on the this compound ring is governed by the combined directing effects of the three substituents. The -NH2 and -OC3H5 groups are strongly activating and ortho-, para-directing, while the -Br atom is deactivating but also ortho-, para-directing.

Computational methods can predict the most likely site of electrophilic attack by analyzing the calculated charge distribution and the energies of the possible intermediates. nih.govnih.gov The nitrogen of the amino group is a strong electron-donating group, heavily influencing the electron density of the ring. stackexchange.com The positions ortho and para to the amino group (positions 2 and 6) are expected to be highly activated. The cyclopropoxy group at position 3 further activates positions 2 and 4, while the bromine at position 4 deactivates the ring but directs to positions 3 and 5.

By calculating the energies of the sigma-complex intermediates for electrophilic attack at each non-substituted carbon (positions 2, 5, and 6), a clear prediction of the regiochemical outcome can be made. The position with the most stable intermediate (lowest energy) will correspond to the major product. Given the powerful activating effect of the amino group, attack at position 6 is often highly favored in substituted anilines.

Structure-Reactivity Relationships Derived from Theoretical Data

Theoretical investigations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the structure-reactivity relationships of organic molecules. For a compound like this compound, DFT calculations could provide a wealth of information regarding its electronic properties and reactivity.

A comprehensive theoretical study would typically involve geometry optimization of the molecule to determine its most stable conformation. Subsequent frequency calculations would confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. From the optimized geometry, a variety of global and local reactivity descriptors can be calculated.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A smaller HOMO-LUMO energy gap generally implies higher reactivity.

Ionization Potential (I) and Electron Affinity (A): These are related to the HOMO and LUMO energies, respectively, and provide quantitative measures of the energy required to remove an electron and the energy released upon gaining an electron.

Global Hardness (η) and Softness (S): Hardness is a measure of the molecule's resistance to change in its electron distribution. Softer molecules are generally more reactive.

Electronegativity (χ) and Electrophilicity Index (ω): These descriptors help in understanding the molecule's electron-attracting power and its propensity to act as an electrophile in a reaction.

Local Reactivity Descriptors: To pinpoint the most reactive sites within the molecule, local descriptors are used.

Fukui Functions (f(r)): These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron, thus identifying the most likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions represent electron-deficient areas (electrophilic sites).

A hypothetical data table summarizing the kind of results expected from a DFT study is presented below. The values are for illustrative purposes only and are not based on actual calculations for this compound.

| Parameter | Hypothetical Value | Implication for Reactivity |

| EHOMO | -5.8 eV | Indicates electron-donating ability |

| ELUMO | -0.9 eV | Indicates electron-accepting ability |

| Energy Gap (ΔE) | 4.9 eV | Suggests moderate kinetic stability |

| Global Hardness (η) | 2.45 eV | Moderate resistance to electron cloud deformation |

| Electrophilicity Index (ω) | 1.5 eV | Moderate electrophilic character |

Molecular Docking Simulations with Model Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is a powerful tool for understanding how a small molecule ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.

The process involves preparing the 3D structures of both the ligand and the target protein. The ligand's structure would be optimized using methods like DFT, as described in the previous section. The protein structure is often obtained from experimental sources like the Protein Data Bank (PDB).

The docking simulation then explores various possible binding poses of the ligand within the active site of the protein, calculating a scoring function for each pose to estimate the binding affinity. The scoring function typically accounts for factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties.

For this compound, molecular docking studies could be performed against a variety of model protein systems to explore its potential biological activities. For instance, it could be docked into the active site of enzymes like cyclooxygenases (COX), kinases, or other targets relevant to drug discovery.

The results of a docking simulation would typically include:

Binding Energy/Docking Score: A lower binding energy (or a higher score, depending on the software) indicates a more favorable binding interaction.

Binding Pose: The predicted 3D orientation of the ligand within the protein's active site.

Key Interactions: Identification of specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand.

A hypothetical data table summarizing the results of a docking study of this compound with a model protein target is shown below. The data is purely illustrative.

| Model Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase A | -8.5 | LYS76, GLU91, LEU132 | Hydrogen bond, Hydrophobic |

| Hypothetical Kinase A | ASP184 | Salt bridge | |

| Hypothetical Kinase A | PHE185 | π-π stacking |

Such a study would provide valuable insights into the potential mechanism of action of this compound and could guide the design of more potent and selective analogs. The presence of the bromo, cyclopropoxy, and aniline functionalities would be expected to play a significant role in dictating the specific interactions with a given protein target.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Bromo 3 Cyclopropoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms.

1H NMR and 13C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of 4-Bromo-3-cyclopropoxyaniline.

In the ¹H NMR spectrum, the aromatic protons exhibit distinct chemical shifts and coupling patterns that are characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton ortho to the amino group and meta to the bromine atom typically appears as a doublet, while the proton ortho to the bromine and meta to the cyclopropoxy group also presents as a doublet. The proton situated between the cyclopropoxy and amino groups shows up as a doublet of doublets due to coupling with the two adjacent aromatic protons. The protons of the cyclopropoxy group itself give rise to characteristic multiplets in the aliphatic region of the spectrum. The methine proton of the cyclopropyl (B3062369) group appears as a multiplet, while the methylene (B1212753) protons exhibit complex splitting patterns due to their diastereotopic nature. The amine (NH₂) protons typically appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbon atom attached to the bromine (C-Br) is significantly deshielded, appearing at a downfield chemical shift. The carbon atom bearing the cyclopropoxy group (C-O) also resonates at a characteristic downfield position. The remaining aromatic carbons and the carbons of the cyclopropyl ring can be assigned based on their chemical shifts and by correlation with the ¹H NMR data through 2D NMR experiments.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard solvent signal. Coupling constants (J) are in Hertz (Hz). Actual values may vary depending on the solvent and experimental conditions.)

| ¹H NMR | ¹³C NMR | ||

| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| Aromatic CH | 6.80-7.20 (m, 3H) | C-Br | ~115 |

| NH₂ | 3.50-4.50 (br s, 2H) | C-NH₂ | ~145 |

| Cyclopropyl CH | 3.50-3.70 (m, 1H) | Aromatic C-O | ~150 |

| Cyclopropyl CH₂ | 0.60-0.90 (m, 4H) | Aromatic CH | 110-125 |

| Cyclopropyl CH | ~55 | ||

| Cyclopropyl CH₂ | ~5-10 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent aromatic protons and within the cyclopropyl ring spin system, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals for the aromatic CH groups and the cyclopropyl CH and CH₂ groups by linking them to their directly attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. For instance, HMBC would show correlations from the cyclopropyl methine proton to the aromatic carbon it is attached to via the oxygen atom (C-O), as well as to the adjacent aromatic carbons. It would also confirm the positions of the bromo and amino groups by showing correlations from the aromatic protons to the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the case of this compound, NOESY can show through-space correlations between the protons of the cyclopropoxy group and the adjacent aromatic proton, further confirming the substitution pattern and conformation of the cyclopropoxy group relative to the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns under ionization, which aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks of similar intensity separated by approximately 2 m/z units for the molecular ion.

Table 2: Expected HRMS Data for this compound (C₉H₁₀BrNO)

| Ion | Calculated Exact Mass |

| [M(⁷⁹Br)]⁺ | 211.0000 |

| [M(⁸¹Br)]⁺ | 212.9979 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. psu.edu For volatile and thermally stable compounds like this compound, GC-MS is an effective method for both identification and purity assessment. The gas chromatogram will show a peak at a specific retention time corresponding to the compound. The mass spectrum obtained for this peak will exhibit the molecular ion and a characteristic fragmentation pattern. Common fragmentation pathways for anilines include the loss of the amino group and cleavage of the cyclopropyl ring. The presence of the bromine atom will be evident in the isotopic patterns of the fragment ions that retain it.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that is particularly useful for less volatile or thermally labile compounds. bldpharm.comnih.gov For this compound, LC-MS can be used to analyze the compound in solution. Reversed-phase LC with a suitable mobile phase can effectively separate the compound from impurities. The mass spectrometer, often equipped with an electrospray ionization (ESI) source, will detect the protonated molecule [M+H]⁺. The characteristic bromine isotopic pattern will be observed for this ion. Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and obtain further structural information, similar to that obtained from GC-MS.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a spectrum that reveals its characteristic vibrational modes. For this compound, the key functional groups—the aniline (B41778) amine group, the cyclopropoxy ether linkage, the aromatic ring, and the carbon-bromine bond—are expected to produce distinct absorption bands.

The primary amine (-NH₂) group of the aniline moiety would be identified by a pair of medium to weak absorption bands in the region of 3400-3250 cm⁻¹. The aromatic C-H stretching vibrations are anticipated to appear around 3100-3000 cm⁻¹. The ether linkage (Ar-O-C) of the cyclopropoxy group should exhibit a strong, characteristic C-O stretching band, typically in the 1275-1200 cm⁻¹ range. The vibrations of the cyclopropyl ring itself and the C-Br stretch would be found in the fingerprint region (below 1500 cm⁻¹), with the C-Br stretching vibration expected at lower frequencies, generally between 600-500 cm⁻¹.

Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3400 - 3250 | Medium - Weak |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium - Strong |

| C-O Stretch | Aryl Ether (Ar-O-C) | 1275 - 1200 | Strong |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Medium |

Attenuated Total Reflectance (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique that can be coupled with FTIR spectroscopy, allowing for the analysis of solid and liquid samples with minimal preparation. ATR-IR measures the changes that occur in an internally reflected IR beam when it comes into contact with a sample. While the peak positions in an ATR-IR spectrum are generally identical to those in a standard transmission FTIR spectrum, their relative intensities may differ. This technique is particularly useful for obtaining high-quality spectra from small quantities of solid powder, which is a common form for compounds like this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. Molecules with π-systems, such as the substituted benzene ring in this compound, are known as chromophores and are responsible for this absorption.

The electronic spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic ring. The presence of the aniline (-NH₂) and bromo (-Br) groups, which act as auxochromes, modifies the absorption profile. These groups, particularly the electron-donating amine group, are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. The lone pairs of electrons on the nitrogen and oxygen atoms can also lead to n → π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands. For similar aromatic amines, absorption maxima are often observed in the 280-320 nm range.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern produced when a single crystal of this compound is irradiated with X-rays, it is possible to determine its crystal system, space group, and precise unit cell dimensions. This analysis would provide unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group, within the crystal lattice. Such a study would confirm the molecular geometry and reveal the packing arrangement in the solid state.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography is particularly well-suited for non-volatile organic compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pharmaceutical intermediates and other chemical compounds. A validated HPLC method can effectively separate this compound from starting materials, by-products, and other impurities.

A typical method for a compound of this nature would involve reversed-phase chromatography. In this setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. The mobile phase would likely consist of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of an acid (like trifluoroacetic acid) to ensure the aniline group is protonated and produces sharp peaks. Detection would typically be performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. The retention time of the main peak would serve as an identifier for the compound, while the area of the peak would be proportional to its concentration, allowing for quantitative purity analysis.

Typical HPLC Parameters for Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18, 3-5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Detector (e.g., at 254 nm or λmax) |

| Column Temperature | 25 - 40 °C |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering superior speed, resolution, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). chromatographyonline.comijpsonline.com This enhancement is primarily achieved by using columns packed with sub-2 µm particles, which allows for higher mobile phase linear velocities without sacrificing separation efficiency. ijpsonline.com The analysis of aromatic amines, such as this compound, benefits greatly from UPLC's capabilities, enabling rapid and sensitive quantification, which is crucial for impurity profiling and quality control in pharmaceutical manufacturing. unizar.eswaters.com

The increased pressure tolerance of UPLC systems, often up to 15,000 psi, facilitates the use of these smaller particles, leading to dramatically sharper and narrower peaks. nih.gov This results in enhanced resolution between the main compound and closely related impurities, and a three- to five-fold increase in analytical sensitivity. nih.gov For a compound like this compound, this means that even trace-level process impurities or degradants can be effectively separated and detected.

A typical UPLC method for an aromatic amine would involve a reversed-phase column, such as a C8 or C18, which separates compounds based on their hydrophobicity. waters.com In reversed-phase chromatography, a more polar mobile phase leads to a longer retention time for hydrophobic compounds. stackexchange.com A gradient elution, where the mobile phase composition is changed over time from a weaker solvent (e.g., water with a buffer) to a stronger organic solvent (e.g., acetonitrile or methanol), is commonly employed to ensure the efficient elution of all components. chromatographyonline.com

Table 1: Representative UPLC Method Parameters for this compound Analysis

| Parameter | Value/Description | Purpose |

| LC System | ACQUITY UPLC H-Class or similar | Provides high-pressure capability for sub-2 µm particle columns. waters.com |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | C18 stationary phase for reversed-phase separation of aromatic amines. waters.com |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure consistent ionization of the amine. d-nb.info |

| Mobile Phase B | Acetonitrile | Organic solvent to elute hydrophobic compounds from the column. |

| Flow Rate | 0.5 mL/min | Optimized for high efficiency with small particle columns. |

| Gradient | 10% to 95% B over 8 minutes | Ensures elution of both polar and non-polar impurities. |

| Column Temp. | 40 °C | Controls retention time reproducibility and can improve peak shape. |

| Injection Vol. | 1-5 µL | Small injection volumes are sufficient due to high sensitivity. researchgate.net |

| Detector | Photodiode Array (PDA) or UV-Vis | Monitors the absorbance, typically around 240-254 nm for aromatic compounds. waters.comlew.ro |

This table represents a plausible method based on the analysis of similar aromatic amines and is for illustrative purposes.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique suitable for the separation and analysis of volatile and thermally stable compounds. postnova.com For the analysis of this compound, GC can be an effective method, particularly when coupled with a mass spectrometer (GC-MS) for definitive peak identification. Aniline and its derivatives are routinely analyzed by GC. sigmaaldrich.comepa.gov

The selection of the GC column's stationary phase is the most critical step and is based on the principle of "like dissolves like." merckmillipore.com For aromatic amines, a mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5 or Equity-5), is often a good starting point. sigmaaldrich.comresearchgate.net The column dimensions (length, internal diameter, and film thickness) are chosen to balance resolution, analysis time, and sample capacity. merckmillipore.comsigmaaldrich.com

A key consideration for analyzing polar compounds like anilines by GC is the potential for peak tailing, which results from interactions with active sites on the column or in the injector. nih.gov This can often be mitigated by using inert-lined injectors and specialized columns designed for amine analysis. researchgate.net In some cases, derivatization of the amine group to a less polar derivative may be employed to improve chromatographic performance and thermal stability. nih.govnih.gov

Table 2: Representative GC Method Parameters for this compound Analysis

| Parameter | Value/Description | Purpose |

| GC System | Agilent GC System or equivalent | Standard platform for volatile compound analysis. researchgate.net |

| Column | Equity-5, 30 m x 0.25 mm I.D., 0.25 µm film | Mid-polarity phase suitable for separating aromatic amines. sigmaaldrich.com |

| Carrier Gas | Helium or Hydrogen | Inert gas to transport the analyte through the column. |

| Inlet Temp. | 250 °C | Ensures rapid vaporization of the sample. sigmaaldrich.com |

| Oven Program | 70 °C (hold 2 min), ramp 10 °C/min to 280 °C | Temperature gradient to separate compounds based on boiling point. d-nb.info |

| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace analysis. sigmaaldrich.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantitation; MS for definitive identification. sigmaaldrich.comepa.gov |

This table represents a plausible method based on the analysis of similar aniline derivatives and is for illustrative purposes.

Advanced hyphenated techniques (e.g., HPLC-SPE-NMR-TOF-MS)

The structural elucidation of unknown or low-level impurities in pharmaceutical compounds like this compound requires the most advanced analytical tools. veeprho.com Hyphenated techniques, which couple a separation method with one or more spectroscopic detectors, are indispensable for this purpose. ajrconline.org The combination of High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR), and Time-of-Flight Mass Spectrometry (TOF-MS) represents a state-of-the-art platform for impurity identification. americanpharmaceuticalreview.comconicet.gov.ar

In this powerful configuration, HPLC first separates the complex mixture into its individual components. ijpsonline.com As a specific peak of interest (e.g., an unknown impurity) elutes from the HPLC column, it is trapped online onto a small SPE cartridge. conicet.gov.ar This trapping step serves two crucial functions: it concentrates the analyte, and it allows for the removal of the HPLC mobile phase solvents, which would otherwise interfere with NMR analysis. researchgate.net The concentrated analyte can then be eluted from the SPE cartridge with a suitable deuterated solvent directly into the NMR spectrometer for full structural characterization. researchgate.netuiowa.edu

Simultaneously, a portion of the eluent from the HPLC can be directed to a high-resolution mass spectrometer, such as a TOF-MS. ijpsonline.com The TOF analyzer is known for its high speed and sensitivity, measuring the mass-to-charge ratio of ions based on the time it takes them to travel to the detector. sepsolve.com This provides highly accurate mass measurements, which are critical for determining the elemental composition of the unknown impurity. americanpharmaceuticalreview.com The combination of NMR data (which reveals the carbon-hydrogen framework and connectivity) and accurate mass data from TOF-MS provides an unambiguous structural identification of the impurity without the need for time-consuming offline isolation. ijpsonline.comconicet.gov.ar

Table 3: Role of Each Component in an HPLC-SPE-NMR-TOF-MS System

| Technique | Role in the Hyphenated System | Information Gained |

| HPLC | Separation | Separates the target compound from impurities based on physicochemical properties. |

| SPE | Trapping & Concentration | Isolates and concentrates specific analyte peaks from the HPLC eluent; facilitates solvent exchange. conicet.gov.ar |

| NMR | Structural Elucidation | Provides detailed information on the molecular structure, including atom connectivity and stereochemistry. ijpsonline.com |

| TOF-MS | Identification & Formula Determination | Provides high-resolution, accurate mass measurements to determine the elemental composition of the analyte and its fragments. americanpharmaceuticalreview.comsepsolve.com |

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The strategic placement of reactive sites on the 4-Bromo-3-cyclopropoxyaniline scaffold renders it a valuable building block for a range of organic transformations. The amino group can be readily diazotized or acylated, while the bromine atom is amenable to various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Precursor for Complex Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. slideshare.netyoutube.com The structure of this compound provides an excellent starting point for the synthesis of various heterocyclic systems. For instance, the amino group can participate in condensation reactions with dicarbonyl compounds or their equivalents to form a variety of heterocycles. While specific examples for this compound are not extensively documented in publicly available literature, its structural motifs are found in precursors for potent kinase inhibitors. nih.govnih.gov The general synthetic strategies for analogous bromo-anilines suggest its utility in constructing complex heterocyclic frameworks.

One of the key applications of similar anilines is in the synthesis of quinazoline (B50416) derivatives. gre.ac.uk These compounds are recognized for their diverse biological activities, including their use as tyrosine kinase inhibitors in anti-cancer therapies. nih.gov The synthesis of quinazolines often involves the reaction of an anthranilic acid derivative (which can be prepared from the corresponding aniline) with a formamide (B127407) or a similar one-carbon synthon. Alternatively, palladium-catalyzed reactions of bromoanilines are employed to construct the quinazoline core. slideshare.netuobaghdad.edu.iq

The following table outlines a general, plausible synthetic pathway for a quinazoline derivative starting from this compound, based on established synthetic methodologies.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Acylation | Acetic Anhydride, Pyridine | N-(4-Bromo-3-cyclopropoxyphenyl)acetamide |

| 2 | Cyclization | Formamide, High Temperature | 7-Bromo-6-cyclopropoxy-4(3H)-quinazolinone |

| 3 | Functionalization (e.g., Suzuki Coupling) | Arylboronic acid, Pd catalyst, Base | 7-Aryl-6-cyclopropoxy-4(3H)-quinazolinone |

Building Block for Biphenyls and Other Polyaromatic Systems

The bromine atom on the this compound ring is a key functional group for the construction of biphenyls and other polyaromatic systems through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. gre.ac.uknih.govlibretexts.org This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net

The synthesis of biphenyl (B1667301) derivatives is of significant interest in materials science due to their applications in liquid crystals, organic light-emitting diodes (OLEDs), and as structural motifs in biologically active molecules. slideshare.net The cyclopropoxy group in this compound can influence the electronic properties and conformation of the resulting biphenyl system, potentially leading to materials with tailored characteristics.

A representative Suzuki-Miyaura coupling reaction is depicted below:

| Reactants | Catalyst System | Product |

| This compound, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4'-Amino-2'-cyclopropoxybiphenyl |

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. mdpi.comresearchgate.net

Synthesis of Advanced Organic Materials

The versatility of this compound extends to the synthesis of advanced organic materials with specific electronic and photophysical properties. Its derivatives have potential applications in the development of conductive polymers and materials for organic electronic devices. nih.gov

For instance, anilines are the monomers for the synthesis of polyaniline, a well-known conducting polymer. While the direct polymerization of this compound is not commonly reported, its derivatives could be incorporated into polymer chains to modify the electronic properties and processability of the resulting materials. The cyclopropoxy group, in particular, can enhance solubility and influence the packing of the polymer chains in the solid state.

Derivatization for Functional Organic Molecules

The amino and bromo functionalities of this compound allow for a wide range of derivatization reactions, leading to the creation of molecules with specific functions.

Synthesis of Compounds with Specific Recognition Properties

The development of molecules with specific recognition properties is crucial for applications in sensing and diagnostics. nih.gov The scaffold of this compound can be elaborated to create molecular probes capable of selectively binding to target analytes. For example, the amino group can be functionalized to introduce a receptor unit, while the rest of the molecule can be tailored to fine-tune the binding affinity and selectivity. The design of such probes often involves computational modeling to predict the interactions between the host molecule and the guest analyte. nih.gov

Development of Fluorescent Probes and Dyes

Fluorescent probes and dyes are indispensable tools in biological imaging and analytical chemistry. nih.gov The this compound core can be incorporated into fluorophores to modulate their photophysical properties. The electron-donating nature of the amino and cyclopropoxy groups can influence the intramolecular charge transfer (ICT) characteristics of a dye molecule, which in turn affects its absorption and emission wavelengths.

The synthesis of fluorescent dyes often involves the coupling of an electron-donating moiety, such as a derivative of this compound, with an electron-accepting unit. nih.gov The bromine atom can serve as a handle for introducing various aromatic and heterocyclic systems via cross-coupling reactions, allowing for the systematic tuning of the fluorescence properties. researchgate.net

Lack of Publicly Available Research Hinders Detailed Analysis of this compound in Advanced Chemical Applications

Despite a comprehensive search of scientific literature and patent databases, there is a notable absence of specific research detailing the applications of the chemical compound this compound in the fields of polymer synthesis, organocatalysis, and as a ligand for transition metal catalysis. While the broader class of substituted anilines has been a subject of extensive study in these areas, specific data, detailed research findings, and relevant data tables for this compound are not publicly available. This scarcity of information precludes a thorough and scientifically accurate discussion of its role in these advanced chemical applications as per the requested outline.

General studies on related bromoaniline derivatives suggest potential, yet unconfirmed, utility. For instance, various substituted anilines are known to serve as monomers or precursors in the synthesis of specialty polymers. The presence of a bromine atom and an aniline (B41778) functional group could theoretically allow for its incorporation into polymer chains through various polymerization techniques, such as oxidative polymerization or as a comonomer in condensation polymerization. The cyclopropoxy group could impart unique solubility and thermal properties to the resulting polymer. However, without specific studies on poly(this compound), any discussion on its properties and synthesis remains speculative.